Cannabidiol-C8: A Technical Guide for Researchers and Drug Development Professionals
Cannabidiol-C8: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cannabidiol-C8 (CBD-C8), a synthetic analog of the naturally occurring phytocannabinoid cannabidiol (B1668261) (CBD), is distinguished by the presence of an eight-carbon alkyl side chain at the C3 position of the resorcinyl moiety. While direct empirical data on CBD-C8 is not extensively available in peer-reviewed literature, a substantial body of research on the structure-activity relationships (SAR) of cannabinoid analogs allows for well-founded predictions of its physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity. This technical guide synthesizes the existing knowledge on cannabinoid chemistry and pharmacology to provide a comprehensive overview of CBD-C8 for researchers, scientists, and drug development professionals. It is hypothesized that the extended alkyl chain of CBD-C8 will significantly enhance its potency at various molecular targets compared to CBD, potentially leading to a distinct therapeutic profile. This document outlines predicted quantitative data, detailed experimental protocols for its synthesis and evaluation, and visualizes its anticipated signaling pathways.
Introduction
Cannabidiol (CBD) is a non-psychotropic phytocannabinoid from Cannabis sativa that has garnered significant interest for its therapeutic potential in a range of disorders, including epilepsy, anxiety, and inflammation.[1][2] The biological activity of cannabinoids is critically influenced by their chemical structure, particularly the length of the alkyl side chain at the C3 position. Structure-activity relationship studies have consistently demonstrated that increasing the alkyl chain length from the natural five-carbon (pentyl) chain can modulate receptor binding affinity and functional potency.[3][4] Specifically, analogs with seven or eight-carbon chains have shown increased activity at cannabinoid receptors CB1 and CB2.[4]
Cannabidiol-C8 (2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-octyl-1,3-benzenediol) is a synthetic analog of CBD featuring an octyl side chain.[5] Based on established SAR principles, it is predicted that CBD-C8 will exhibit enhanced pharmacodynamic properties compared to its pentyl homolog, CBD. This guide provides a detailed technical overview of CBD-C8, with data and protocols extrapolated from the literature on closely related cannabinoid analogs.
Predicted Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic parameters of CBD-C8 are anticipated to be influenced by its increased lipophilicity due to the longer alkyl chain. The following tables summarize the predicted quantitative data for CBD-C8 in comparison to CBD.
Table 1: Predicted Physicochemical Properties of Cannabidiol-C8
| Property | Cannabidiol (CBD) | Cannabidiol-C8 (Predicted) |
| Molecular Formula | C21H30O2 | C24H36O2[5] |
| Molecular Weight | 314.46 g/mol | 356.54 g/mol [5] |
| LogP (Predicted) | ~6.3 | ~7.5 |
| Aqueous Solubility | ~0.1 µg/mL | <0.1 µg/mL |
| Purity (Typical) | >98% (for research grade) | >95% (as a reference standard)[5] |
Table 2: Predicted Pharmacokinetic Parameters of Cannabidiol-C8
| Parameter | Cannabidiol (CBD) | Cannabidiol-C8 (Predicted) |
| Bioavailability (Oral) | 6-19% | Lower (due to increased first-pass metabolism) |
| Protein Binding | >95% | >98% |
| Volume of Distribution (Vd) | 20-42 L/kg | Higher than CBD |
| Metabolism | Hepatic (CYP3A4, CYP2C19) | Hepatic (likely same enzymes, potentially faster) |
| Elimination Half-life (t1/2) | 18-32 hours | Potentially longer due to higher Vd |
Predicted Pharmacodynamics and Molecular Targets
The primary molecular targets of CBD are diverse and not limited to the classical cannabinoid receptors. It is anticipated that CBD-C8 will interact with a similar range of targets but with altered affinity and/or efficacy.
Table 3: Predicted Binding Affinities (Ki) and Functional Activities (EC50/IC50) of Cannabidiol-C8
| Target | Cannabidiol (CBD) | Cannabidiol-C8 (Predicted) |
| CB1 Receptor | Low affinity (>1 µM) | Moderate affinity (100-500 nM) |
| CB2 Receptor | Low affinity (>1 µM) | Moderate affinity (100-500 nM) |
| GPR55 | Antagonist (IC50 ~400 nM) | Potent Antagonist (IC50 <100 nM) |
| TRPV1 | Agonist (EC50 ~1-5 µM) | Potent Agonist (EC50 <1 µM) |
| 5-HT1A | Agonist (EC50 ~5 µM) | Potent Agonist (EC50 <1 µM) |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the synthesis, purification, and biological evaluation of Cannabidiol-C8. These protocols are based on established methods for other cannabinoid analogs.
Synthesis and Purification of Cannabidiol-C8
The synthesis of CBD-C8 can be achieved through the acid-catalyzed condensation of 5-octylresorcinol (olivetol with an octyl side chain) and (+)-p-mentha-2,8-dien-1-ol.
Materials:
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5-octylresorcinol
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(+)-p-mentha-2,8-dien-1-ol
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p-Toluenesulfonic acid (p-TSA) or other Lewis acid catalyst
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Dichloromethane (DCM) as solvent
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Sodium bicarbonate solution
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
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Hexane and ethyl acetate (B1210297) for elution
Procedure:
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Dissolve 5-octylresorcinol and (+)-p-mentha-2,8-dien-1-ol in DCM in a round-bottom flask.
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Add a catalytic amount of p-TSA to the solution.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Cannabidiol-C8.
In Vitro Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the binding affinity (Ki) of CBD-C8 for cannabinoid receptors.
Materials:
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Cell membranes expressing human CB1 or CB2 receptors
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Radioligand (e.g., [3H]CP-55,940)
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Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
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Non-specific binding control (e.g., 10 µM WIN 55,212-2)
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Cannabidiol-C8 dilutions
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96-well plates
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Glass fiber filters
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Scintillation counter
Procedure:
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Prepare serial dilutions of Cannabidiol-C8 in binding buffer.
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In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or a dilution of CBD-C8.
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Incubate the plate at 30°C for 90 minutes.
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Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters with ice-cold binding buffer to remove unbound radioligand.
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Measure the radioactivity on the filters using a scintillation counter.
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Calculate the specific binding and determine the IC50 value for CBD-C8.
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Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay (cAMP)
The functional activity of CBD-C8 at CB1 and CB2 receptors can be assessed by measuring its effect on forskolin-stimulated cAMP accumulation.
Materials:
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CHO cells stably expressing human CB1 or CB2 receptors
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Cannabidiol-C8 dilutions
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cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
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Plate reader compatible with the assay kit
Procedure:
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Plate the cells in a 96-well plate and incubate overnight.
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Replace the medium with assay buffer and pre-incubate with serial dilutions of Cannabidiol-C8.
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Stimulate the cells with forskolin to induce cAMP production.
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Incubate for 30 minutes at room temperature.
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Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the cAMP assay kit.
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Determine the EC50 or IC50 of Cannabidiol-C8 for the inhibition of cAMP production.
Predicted Signaling Pathways
Based on the known pharmacology of CBD and the predicted enhanced potency of CBD-C8, the following signaling pathways are anticipated to be modulated by this compound.
Conclusion
Cannabidiol-C8 represents a compelling synthetic cannabinoid for further investigation. Based on established structure-activity relationships, it is hypothesized to be a more potent analog of CBD, with potentially enhanced therapeutic effects. The lack of direct experimental data necessitates that the information presented in this guide be considered predictive. The provided experimental protocols offer a framework for the synthesis and comprehensive pharmacological characterization of CBD-C8. Future in vitro and in vivo studies are essential to validate these predictions and to fully elucidate the therapeutic potential and safety profile of this novel compound. This technical guide serves as a foundational resource to stimulate and direct future research into Cannabidiol-C8.
